molecular formula C9H12OS B12668392 beta-(Methylthio)benzeneethanol CAS No. 70861-94-8

beta-(Methylthio)benzeneethanol

Cat. No.: B12668392
CAS No.: 70861-94-8
M. Wt: 168.26 g/mol
InChI Key: LUXZAJDCZJGNFL-UHFFFAOYSA-N
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Description

Beta-(Methylthio)benzeneethanol: is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a benzene ring substituted with a methylthio group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-(Methylthio)benzeneethanol typically involves the reaction of benzeneethanol with a methylthio reagent under controlled conditions. One common method is the nucleophilic substitution reaction where benzeneethanol reacts with methylthiolate in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-(Methylthio)benzeneethanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in substitution reactions where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Thiol derivatives: from reduction.

    Substituted benzeneethanol derivatives: from substitution reactions.

Scientific Research Applications

Beta-(Methylthio)benzeneethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of beta-(Methylthio)benzeneethanol involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. This can lead to changes in cellular processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

    Benzeneethanol: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    Benzeneethanol, beta-methyl-: Similar structure but with a methyl group instead of a methylthio group.

Uniqueness: Beta-(Methylthio)benzeneethanol is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

70861-94-8

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-methylsulfanyl-2-phenylethanol

InChI

InChI=1S/C9H12OS/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3

InChI Key

LUXZAJDCZJGNFL-UHFFFAOYSA-N

Canonical SMILES

CSC(CO)C1=CC=CC=C1

Origin of Product

United States

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